molecular formula C17H15BrClN3O B12924575 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol CAS No. 914392-36-2

8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol

Cat. No.: B12924575
CAS No.: 914392-36-2
M. Wt: 392.7 g/mol
InChI Key: GTZBFSQVSVHQLL-UHFFFAOYSA-N
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Description

8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: 2-chloroaniline, isopropylamine, and 8-bromoquinazoline.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazoline N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the quinazoline ring to form dihydroquinazoline derivatives.

    Substitution: Halogen exchange reactions where the bromo group is replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenyl)-2-(isopropylamino)quinazolin-7-ol: Lacks the bromo group.

    8-Bromo-6-(2-chlorophenyl)quinazolin-7-ol: Lacks the isopropylamino group.

    8-Bromo-2-(isopropylamino)quinazolin-7-ol: Lacks the chlorophenyl group.

Uniqueness

8-Bromo-6-(2-chlorophenyl)-2-(isopropylamino)quinazolin-7-ol is unique due to the presence of both the bromo and isopropylamino groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

914392-36-2

Molecular Formula

C17H15BrClN3O

Molecular Weight

392.7 g/mol

IUPAC Name

8-bromo-6-(2-chlorophenyl)-2-(propan-2-ylamino)quinazolin-7-ol

InChI

InChI=1S/C17H15BrClN3O/c1-9(2)21-17-20-8-10-7-12(11-5-3-4-6-13(11)19)16(23)14(18)15(10)22-17/h3-9,23H,1-2H3,(H,20,21,22)

InChI Key

GTZBFSQVSVHQLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=C(C(=C(C=C2C=N1)C3=CC=CC=C3Cl)O)Br

Origin of Product

United States

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